N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-5-13(6-4-12)25(21,22)20-15(7-9-23-10-8-15)14-2-1-11-24-14/h1-6,11,20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSHGNWTGZAIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(thiophen-2-yl)oxan-4-yl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a thiophene ring, an oxane moiety, and a sulfonamide functional group, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.29 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is critical for membrane permeability and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₃N₁O₂S₁ |
| Molecular Weight | 341.29 g/mol |
| InChI Key | QWZOOJGOGYJPSD-UHFFFAOYSA-N |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes including acid-base balance and fluid secretion .
- Antimicrobial Activity : Compounds containing thiophene rings have been documented to exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
- Antitumor Effects : Preliminary studies suggest that thiophene derivatives may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth factors .
Antimicrobial Activity
Research has shown that thiophene derivatives can exhibit significant antibacterial activity against various strains. For instance, studies have demonstrated that modifications in the thiophene structure can enhance efficacy against resistant bacterial strains.
Anticancer Activity
A study evaluating the anticancer potential of related sulfonamide compounds indicated that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the trifluoromethyl group may further enhance these effects by improving the compound's bioavailability.
Case Studies
- Study on Carbonic Anhydrase Inhibition : A study highlighted the role of sulfonamides in enhancing dopaminergic tone and normalizing neuroplasticity through carbonic anhydrase inhibition. This suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : Research focused on various thiophene derivatives showed promising results against gram-positive and gram-negative bacteria, indicating that this compound may have similar properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key Heterocyclic Components
- Target Compound : The oxane-thiophene hybrid provides a rigid yet flexible scaffold, influencing spatial orientation and solubility.
- PR16 (N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethyl)benzene-1-sulfonamide) : Replaces the oxane-thiophene with a dihydroquinazoline ring, introducing aromaticity and planar geometry .
Substituent Effects
- Trifluoromethyl (-CF₃) : Present in the target compound, PR16, and Compound 76. This group increases lipophilicity and metabolic stability while withdrawing electrons from the aromatic ring .
- Chloro (-Cl) : In BG15037 (2-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide) , the chloro group offers moderate electron-withdrawing effects compared to -CF₃ .
- Methoxy (-OCH₃) : In PR17 (N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide) , the trifluoromethoxy group balances hydrophobicity and steric bulk .
IR and NMR Data
Tautomerism and Electronic Properties
The target compound exists exclusively in the thione tautomeric form , evidenced by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S in IR spectra . In contrast, analogs like PR15 (N-(3,4-dihydroquinazolin-2-yl)-3,4-difluorobenzene-1-sulfonamide) lack tautomeric flexibility due to their rigid dihydroquinazoline cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
